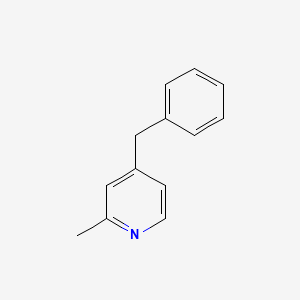

4-Benzyl-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFSVELZJFUAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993760 | |

| Record name | 4-Benzyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-29-0 | |

| Record name | 2-Methyl-4-(phenylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Picoline, 4-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Picoline, 4-benzyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyl 2 Methylpyridine and Its Derivatives

Classical Organic Synthesis Approaches

Traditional synthetic routes to 4-benzyl-2-methylpyridine and its analogs often rely on fundamental organic reactions that have been well-established in the chemical literature. These methods include direct benzylation of picoline precursors and Grignard reactions involving halogenated pyridines.

Direct Benzylation of 2-Picoline Analogs

The direct introduction of a benzyl (B1604629) group onto a 2-picoline (2-methylpyridine) scaffold presents a straightforward approach to synthesizing this compound. One notable method involves the palladium-catalyzed C(sp³)–H arylation of 4-picoline with aryl halides. While the primary substrate in this reported methodology is 4-picoline, the principles can be extended to 2-picoline analogs. This reaction typically utilizes a palladium catalyst, such as palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), in the presence of a base like cesium carbonate (Cs₂CO₃) researchgate.net. The key advantage of this approach is the avoidance of strong organometallic bases, which are often required in other functionalization methods researchgate.net.

The reaction proceeds via the activation of the C-H bond of the methyl group on the picoline ring, followed by coupling with the aryl halide. This method provides an efficient route to benzylpyridines. A general representation of this transformation is shown below:

A conceptual schematic of the direct benzylation of a picoline analog. Specific conditions for 2-methylpyridine (B31789) would require optimization.

A conceptual schematic of the direct benzylation of a picoline analog. Specific conditions for 2-methylpyridine (B31789) would require optimization.This approach is significant as it offers a more direct functionalization pathway compared to methods that require pre-functionalization of the starting materials.

Grignard Reactions involving 4-Bromopicoline Precursors

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. For the synthesis of this compound, a plausible route involves the reaction of a Grignard reagent derived from a benzyl halide with a 4-halopicoline precursor, such as 4-bromo-2-methylpyridine (B16423). The general principle involves the formation of a benzylmagnesium halide (a Grignard reagent) by reacting a benzyl halide with magnesium metal in an anhydrous ether solvent princeton.edu.

This highly nucleophilic Grignard reagent can then be reacted with a suitable electrophile, in this case, a 4-halopyridine derivative. However, a more efficient variation of this approach involves the reaction of a benzyl Grignard reagent with a pyridinium (B92312) salt. This method has been shown to produce 4-benzylpyridines through a regiospecific γ-addition of the Grignard reagent to the pyridinium salt in good yields.

The reaction of 2-bromopyridine (B144113) with magnesium and ethyl bromide as an auxiliary reagent can form a pyridylmagnesium bromide, which can then react with various electrophiles organic-chemistry.org. Extending this to 4-bromo-2-methylpyridine, the corresponding Grignard reagent could be formed and subsequently coupled with a benzyl halide. Alternatively, and perhaps more effectively, benzylmagnesium halide can be added to a 2-methylpyridinium salt.

| Reactant 1 | Reactant 2 | Product | Key Features |

| 2-Methylpyridine derivative | Benzyl halide | This compound | Direct C-H activation |

| 4-Bromo-2-methylpyridine | Benzylmagnesium halide | This compound | Formation of a new C-C bond |

| 2-Methylpyridinium salt | Benzylmagnesium halide | This compound | Regiospecific addition |

Transition-Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. The synthesis of this compound can be effectively achieved using these powerful methods.

Negishi Coupling Reactions for Benzylpyridine Formation

The Negishi coupling is a versatile and widely used transition-metal-catalyzed reaction that couples organozinc compounds with organic halides or triflates acs.orgnih.gov. This reaction is particularly useful for forming C(sp²)-C(sp³) bonds, making it an excellent candidate for the synthesis of this compound.

The general approach involves the preparation of an organozinc reagent, such as a benzylzinc halide, which is then coupled with a halopyridine, like 4-bromo-2-methylpyridine, in the presence of a palladium or nickel catalyst acs.org. The reaction demonstrates high functional group tolerance and generally proceeds under mild conditions tandfonline.com.

A typical Negishi coupling for the synthesis of a 4-benzylpyridine (B57826) derivative would involve the following steps:

Formation of the organozinc reagent: Benzyl halide is reacted with zinc metal to form benzylzinc halide.

Cross-coupling: The benzylzinc halide is then reacted with 4-bromo-2-methylpyridine in the presence of a palladium catalyst, such as Pd(PPh₃)₄, or a nickel catalyst acs.orgnih.gov.

| Organohalide | Organozinc Reagent | Catalyst | Product |

| 4-Bromo-2-methylpyridine | Benzylzinc bromide | Pd(PPh₃)₄ or Ni catalyst | This compound |

| Benzyl bromide | (4-(2-methylpyridyl))zinc halide | Pd(PPh₃)₄ or Ni catalyst | This compound |

Palladium-Catalyzed Arylation and Alkylation Methods

Palladium-catalyzed reactions are among the most powerful tools for the synthesis of complex organic molecules. In the context of this compound synthesis, palladium-catalyzed C-H activation and arylation/alkylation methods are of particular importance.

As mentioned in section 2.1.1, the palladium-catalyzed C(sp³)–H arylation of 4-picoline provides a direct route to 4-benzylpyridines researchgate.net. This methodology can be conceptually applied to 2-methylpyridine to achieve benzylation at the 4-position, although regioselectivity would be a key consideration. The reaction typically employs a palladium catalyst and a base, and it proceeds without the need for pre-functionalization of the methyl group researchgate.net.

Furthermore, palladium catalysis can be employed in the benzylation of pre-functionalized pyridines. For instance, a palladium catalyst can facilitate the cross-coupling of a benzyl organometallic reagent with a 4-halo-2-methylpyridine. These methods often exhibit high yields and functional group tolerance.

Recent advancements in palladium catalysis have also focused on the development of more active and stable catalyst systems, including those with specialized ligands that can promote challenging coupling reactions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthetic routes for this compound are not extensively documented, the general principles of green chemistry can be applied to its synthesis.

Key areas for the application of green chemistry principles include:

Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Transition-metal catalysis, as discussed above, can be made greener by using low catalyst loadings and developing recyclable catalyst systems.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H activation methods are particularly advantageous in this regard as they avoid the use of protecting groups and pre-functionalization steps.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis and other energy-efficient heating methods can also be employed to reduce energy consumption.

Renewable Feedstocks: The use of starting materials derived from renewable resources is a key goal of green chemistry.

For the synthesis of this compound, a greener approach might involve a one-pot reaction that minimizes purification steps, utilizes a recyclable catalyst, and is performed in an environmentally benign solvent.

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents | Replacing traditional ethers with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in Grignard reactions. |

| Catalysis | Employing highly efficient, low-loading palladium catalysts for cross-coupling reactions. |

| Atom Economy | Utilizing direct C-H benzylation to avoid waste from protecting groups and activating groups. |

| Energy Efficiency | Exploring microwave-assisted synthesis to reduce reaction times and energy consumption. |

Electroorganic Synthesis Pathways in Aqueous Media

Electroorganic synthesis represents a burgeoning field in green chemistry, offering pathways to complex molecules that minimize the use of harsh chemical oxidants and reagents. The application of electrochemistry for the synthesis of pyridine (B92270) derivatives, particularly in aqueous media, is an area of active research. While specific protocols for the direct electrosynthesis of this compound are not extensively detailed in the literature, the principles have been established through the synthesis of related structures like pyridine carboxamides. rsc.orgresearchgate.net

These methods typically involve the electrochemical oxidation of suitable precursors in an undivided cell. For instance, the synthesis of pyridine carboxamides has been achieved from pyridine carbohydrazides and amines in water, using potassium iodide (KI) as both a mediator and an electrolyte. rsc.org This approach avoids external chemical oxidants and operates under mild conditions. The uniqueness of electrochemistry lies in its capacity to facilitate redox reactions with high control and to serve as a powerful tool for synthesizing new compounds on a gram scale. researchgate.net The generation of reactive intermediates, such as N-arylpyridinium ions via electrochemical oxidation, further highlights the potential of these methods for creating functionalized aromatic amines from pyridine-containing starting materials. acs.org The adaptation of such electrochemical protocols could provide a sustainable and efficient route to this compound and its analogs, aligning with the principles of green chemistry by utilizing water as a benign solvent and electricity as a clean reagent.

Solvent-Free and Microwave-Assisted Protocols for Pyridine Derivatives

The pursuit of more efficient and environmentally friendly synthetic methods has led to the widespread adoption of microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions. These techniques have been successfully applied to the synthesis of a wide array of pyridine derivatives, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and minimized side reactions. jocpr.comresearchgate.net

Microwave irradiation accelerates chemical reactions by directly heating the reactants, leading to rapid and uniform temperature increases that are not possible with conventional methods. researchgate.net This has been demonstrated in multicomponent reactions like the Hantzsch dihydropyridine (B1217469) synthesis and the Bohlmann-Rahtz pyridine synthesis. researchgate.nettandfonline.com For example, the Bohlmann-Rahtz reaction, which involves the Michael addition of an enamine to an alkynone followed by cyclodehydration, can be performed in a single step under microwave irradiation at 170°C, yielding trisubstituted pyridines with total regiochemical control and in superior yields compared to conventional heating. researchgate.net

Solvent-free, or solid-support, microwave-assisted synthesis further enhances the eco-friendly nature of these protocols. An efficient and rapid procedure for preparing pyridine glycosides involves the reaction of 2-pyridone with a glucose derivative under solvent-free microwave irradiation, using silica (B1680970) gel as a solid support and promoter. nih.gov This highlights the potential for developing a solvent-free, microwave-assisted route for the synthesis of this compound from appropriate precursors.

Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Trisubstituted Pyridine Synthesis | Conventional (Reflux) | 10-16 hours | Moderate | jocpr.com |

| Microwave-Assisted | 10-30 minutes | 49-90% | jocpr.com | |

| Pyrazolo[3,4-b]pyridine Synthesis | Conventional (Heating) | Several hours | Lower | mdpi.com |

| Microwave-Assisted | Minutes | Higher | mdpi.com |

Catalytic Systems for Sustainable Production of Methylpyridines

The industrial production of methylpyridines often relies on gas-phase catalytic synthesis from simple, abundant feedstocks. Research into novel, sustainable catalytic systems aims to improve efficiency, selectivity, and economic viability. A promising approach involves the synthesis of pyridine and its derivatives from acetylene (B1199291) and ammonia (B1221849) in the presence of a heterogeneous catalyst. semanticscholar.org

Recent studies have focused on developing catalysts using locally sourced materials, such as "Angren kaolin" from Uzbekistan, as a support. semanticscholar.orge3s-conferences.org Various metal oxides have been investigated as the active components. It was found that catalysts containing cadmium oxide (CdO) were particularly effective for the synthesis of methylpyridines. semanticscholar.orgresearchgate.net The amount of the active component significantly influences the product yield. For instance, increasing the CdO content in a kaolin-based catalyst from 3.0% to 13.0% resulted in a substantial increase in the total yield of methylpyridines. semanticscholar.org The addition of a second metallic component, such as chromium(III) oxide (Cr₂O₃), can further enhance catalytic activity. e3s-conferences.org

Another modern approach to sustainable synthesis is the use of continuous flow reactors. A simplified bench-top flow setup has been used to synthesize various 2-methylpyridines via α-methylation. nih.govresearchgate.net In this system, the pyridine starting material is passed through a heated column packed with Raney® nickel catalyst using a primary alcohol as the methyl source. This method is highly regioselective, offers short reaction times, enhances safety, and reduces waste by avoiding complex work-up procedures. nih.gov

Performance of Heterogeneous Catalysts in Methylpyridine Synthesis

| Catalyst ID | Composition | 2-Methylpyridine Yield | 4-Methylpyridine Yield | Total Yield | Reference |

|---|---|---|---|---|---|

| CK-13 | 13.0% CdO, 87.0% Kaolin | 41.2% | 22.4% | 63.6% | semanticscholar.orge3s-conferences.org |

| CChK-13 | 13.0% CdO, 5.0% Cr₂O₃, 82.0% Kaolin | 45.4% | 24.8% | 70.2% | e3s-conferences.org |

Synthesis of Structural Analogs and Functionalized Derivatives

Preparation of N-Oxides and Their Rearrangements

The N-oxide functionality is a versatile tool in the medicinal chemistry and synthetic chemistry of pyridine derivatives. acs.org The N-O moiety can act as a protecting group, enhance the acidity of adjacent alkyl protons, and direct further functionalization. arkat-usa.orgrsc.org The synthesis of pyridine N-oxides is typically a straightforward oxidation of the parent pyridine. Common oxidizing agents include hydrogen peroxide in acetic acid, Caro's acid, and m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com For this compound, treatment with an agent like m-CPBA would yield this compound N-oxide.

Once formed, pyridine N-oxides with a 2-alkyl substituent, such as 2-methyl, can undergo synthetically useful rearrangements. The Boekelheide reaction is a classic example, involving the rearrangement of α-picoline N-oxides to hydroxymethylpyridines upon treatment with an acid anhydride (B1165640). wikipedia.org The reaction proceeds via acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl carbon. This intermediate then undergoes a [3.3]-sigmatropic rearrangement to furnish an acylated methylpyridine, which upon hydrolysis yields the final hydroxymethylpyridine product. wikipedia.orgchemtube3d.com

Originally performed with refluxing acetic anhydride, the reaction can often be conducted at room temperature using the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org This rearrangement provides a direct method for introducing a functional group handle onto the methyl group of this compound N-oxide, converting it into a pyridyl carbinol derivative, which can be a precursor for further transformations.

Introduction of Diverse Substituents via Functionalization Reactions

Introducing a variety of substituents onto the this compound scaffold can be achieved either by functionalizing the pre-formed heterocycle or by constructing the substituted ring from acyclic precursors.

Direct functionalization of the pyridine ring is governed by its electronic properties. The pyridine ring is electron-deficient, which makes it generally resistant to electrophilic aromatic substitution, with any reaction tending to occur at the 3-position. wikipedia.org Conversely, the ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org For this compound, the 6-position would be the most likely site for nucleophilic attack by reagents such as organolithium compounds or amines, potentially displacing a hydride ion or a suitable leaving group if one were present. organic-chemistry.org

A more versatile strategy for accessing a wide range of functionalized derivatives is through modular synthesis. These methods build the substituted pyridine core from simpler, non-cyclic components, allowing for the incorporation of diverse functional groups from the outset. One such cascade reaction involves a copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. nih.gov This forms a 3-azatriene intermediate that undergoes thermal electrocyclization and subsequent air oxidation to yield a highly substituted pyridine. nih.gov By carefully selecting the starting ketoxime and boronic acid, a wide variety of aryl, heteroaryl, and alkyl substituents can be precisely installed around the pyridine ring, offering a powerful tool for creating a library of functionalized analogs of this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles and directs incoming substituents to the meta-position (C-3 and C-5). quimicaorganica.orgyoutube.com In 4-benzyl-2-methylpyridine, the C-2 and C-4 positions are occupied, leaving the C-3, C-5, and C-6 positions available for substitution. The methyl and benzyl (B1604629) groups are weakly activating; however, the overriding deactivating effect of the pyridine nitrogen makes electrophilic substitution challenging, generally requiring harsh reaction conditions. youtube.com

Direct nitration or halogenation of this compound is expected to be low-yielding and require vigorous conditions, with substitution predicted to occur at the C-3 or C-5 positions. A more effective strategy to achieve substitution on the pyridine ring involves the initial formation of the corresponding N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C-4 (para) and C-2/C-6 (ortho) positions. Since the C-2 and C-4 positions are already substituted in the target molecule, this activation would primarily direct incoming electrophiles to the C-6 position.

However, a common synthetic route for functionalizing the 4-position of pyridines involves nitrating an N-oxide derivative. For instance, the nitration of lutidine-N-oxides (dimethylpyridine-N-oxides) proceeds efficiently at the 4-position. patsnap.comgoogle.com This strategy is a cornerstone for introducing functionality at this position in pyridine derivatives.

Table 1: Representative Conditions for Nitration of Lutidine-N-Oxides (Analogous Systems)

| Substrate | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Lutidine-N-oxide | HNO₃ / H₂SO₄ | 85-90°C, 1h | 2,3-Dimethyl-4-nitropyridine-N-oxide | 92.9% | patsnap.com |

| 3,5-Lutidine-N-oxide | Nitrating Agent | Overnight | 3,5-Dimethyl-4-nitropyridine-N-oxide | 91.8% | google.com |

Direct halogenation of the pyridine ring is often difficult, but selective halogenation can be achieved through various strategies, including via the N-oxide intermediate or by using specialized phosphine-based halogenating agents. nih.govnih.gov

Sulfonation of pyridine requires severe conditions, such as heating with oleum (B3057394) at high temperatures, and typically yields the pyridine-3-sulfonic acid. youtube.com For this compound, sulfonation would be expected to occur at the C-3 or C-5 position, though high yields would be unlikely.

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium (B92312) complex that is resistant to electrophilic attack. quimicaorganica.orgyoutube.com

Nucleophilic Substitution Reactions and Their Scope

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). stackexchange.com

The benzylic carbon (the -CH₂- group) of this compound is a primary site for nucleophilic substitution reactions. Benzylic halides, which can be formed via free-radical halogenation of the parent compound, are excellent substrates for both Sₙ1 and Sₙ2 reactions. The reactivity is enhanced due to the ability of the adjacent benzene ring to stabilize the carbocation intermediate in an Sₙ1 pathway or the transition state in an Sₙ2 pathway. chemistrysteps.com

Table 2: Nucleophilic Substitution at the Benzylic Position (General Examples)

| Benzylic Substrate | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| Benzyl bromide | OH⁻ | Sₙ2 | Benzyl alcohol |

| Benzyl bromide | CN⁻ | Sₙ2 | Benzyl cyanide |

| (4-Methoxybenzyl)dimethylsulfonium chloride | Pyridine | Mixed Sₙ1/Sₙ2 | 1-(4-Methoxybenzyl)pyridinium chloride |

Data derived from general principles of benzylic reactivity. chemistrysteps.comnih.gov

The nitrogen atom of this compound can be alkylated to form a pyridinium salt. This quaternization of the nitrogen atom significantly increases the ring's susceptibility to nucleophilic attack. Nucleophiles will preferentially add to the C-2 and C-6 positions, which are ortho to the positively charged nitrogen. In the resulting intermediate, the negative charge can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. stackexchange.com

For a 1,2-dimethyl-4-benzylpyridinium ion, a nucleophile would attack at the C-6 position, as the C-2 position is sterically hindered by the existing methyl group. Reduction of pyridinium salts with hydride donors like sodium borohydride (B1222165) typically yields a mixture of 1,2- and 1,4-dihydropyridine (B1200194) products. rsc.org

Oxidation and Reduction Chemistry

Both the benzyl group and the pyridine ring of this compound can undergo oxidation and reduction reactions under appropriate conditions.

The most common oxidation reaction for this molecule involves the benzylic methylene (B1212753) group. Strong oxidizing agents readily convert the benzylic -CH₂- group into a carbonyl group, yielding 2-methyl-4-benzoylpyridine. This transformation is a fundamental reaction in organic synthesis for preparing aromatic ketones. chemistrysteps.commdpi.com

Table 3: Oxidation of the Benzylic Methylene Group

| Substrate Type | Reagent/Catalyst | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Alkylarenes | KMnO₄ or Na₂Cr₂O₇ | - | Benzoic acids | chemistrysteps.com |

| Alkylarenes | CuCl₂·2H₂O | tert-Butyl hydroperoxide (TBHP) | Aromatic ketones | mdpi.com |

| Benzylic Halides | Pyridine N-oxide / Ag₂O | - | Aromatic ketones/aldehydes | nih.gov |

| Alkylarenes | Pyridine N-oxide | Electrochemical | Aromatic ketones | acs.org |

The pyridine ring itself is generally stable to oxidation, but it can be reduced via catalytic hydrogenation. This process converts the aromatic pyridine ring into a saturated piperidine (B6355638) ring. While the hydrogenation of unactivated pyridines can be challenging, various catalysts, particularly those based on rhodium, platinum, and palladium, can effectively carry out this transformation under hydrogen pressure. rsc.orgacs.org The reduction of this compound would yield 4-benzyl-2-methylpiperidine.

Electrochemical Reduction Processes of Pyridinium Cations

The electrochemical reduction of pyridinium cations, the protonated or N-alkylated form of pyridine derivatives like this compound, is a complex process highly dependent on the electrode material and reaction conditions. On platinum electrodes, pyridinium cations can undergo a quasi-reversible one-electron reduction. This process is believed to facilitate the formation of hydrogen atoms adsorbed on the platinum surface. In contrast, the reduction potentials on silver, gold, and copper electrodes are significantly more negative than on platinum.

The electrochemical reduction of aqueous pyridinium ions on glassy carbon has been found to be an irreversible process. This highlights the essential role of the N-H bond in the pyridinium cation and the nature of the electrode surface in the reduction mechanism. The initial one-electron reduction of a pyridinium cation leads to the formation of a highly reactive pyridinyl radical. This radical can then undergo further reactions, such as dimerization or subsequent reduction, depending on the reaction environment.

Table 1: Comparative Reduction Potentials of Pyridinium Ions on Various Electrodes Note: The following data is for the general pyridinium cation and serves as an illustrative example of the expected behavior for substituted derivatives like 4-benzyl-2-methylpyridinium.

| Electrode Material | Approximate Reduction Potential (vs. SCE) | Electrochemical Reversibility |

|---|---|---|

| Platinum (Pt) | -0.58 V | Quasi-reversible |

| Silver (Ag) | ~ -1.0 V | Irreversible |

| Gold (Au) | ~ -1.0 V | Irreversible |

| Copper (Cu) | ~ -1.0 V | Irreversible |

| Glassy Carbon | Not specified, but process is irreversible | Irreversible |

Impact of Proton Donors on Redox Potentials and Product Formation

Proton donors play a crucial role in the electrochemical reduction of pyridinium species. The concentration of proton donors, and therefore the pH of the solution, can significantly influence the reaction pathway. In aqueous solutions, the pyridinium cation itself can act as the primary proton donor, especially in buffered solutions where its concentration is much higher than that of free protons.

While it might be assumed that a lower pH (higher concentration of proton donors) would enhance reduction processes, it often leads to a competing hydrogen evolution reaction (HER), which can lower the efficiency of the desired pyridinium reduction. The mechanism can be sensitive to pH, with some processes showing a pH-independent redox potential, suggesting that the proton transfer step is intricately coupled with the electron transfer. The presence and concentration of proton donors are thus critical parameters that must be optimized to control the selectivity and yield of the electrochemical reduction products.

Oxidative Transformations to Carbinol and Benzoyl Derivatives

The benzylic methylene group in this compound is susceptible to oxidation, providing a pathway to synthesize corresponding carbinol (alcohol) and benzoyl (ketone) derivatives. While the formation of the carbinol is an intermediate step, many synthetic methods are designed to achieve full oxidation to the more stable ketone.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. This reaction typically proceeds to the carboxylic acid if the substrate is an alkylbenzene, but for benzylpyridines, it can yield the benzoylpyridine. For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom.

More selective and milder methods have been developed using catalytic systems. One approach involves a synergistic H₄NI-AcOH catalyst with molecular oxygen as the oxidant, which converts benzylpyridines to benzoylpyridines in high yields under solvent-free conditions. The mechanism is thought to involve the formation of pyridinium salts, which promotes the oxidation of the Csp³–H bond. Another efficient method employs copper or iron catalysts with molecular oxygen to successfully oxidize the methylene group to the corresponding ketone. These catalytic methods are often preferred due to their higher chemoselectivity and more environmentally benign conditions compared to stoichiometric strong oxidants.

Table 2: Selected Methods for the Oxidation of Benzylpyridines

| Reagent/Catalyst System | Oxidant | Typical Conditions | Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | KMnO₄ | Alkaline or acidic solution, heat | Benzoylpyridine / Pyridinecarboxylic acid |

| H₄NI / Acetic Acid (AcOH) | Molecular Oxygen (O₂) | Solvent-free, heat | Benzoylpyridine |

| Copper(II) Nitrate (Cu(NO₃)₂) | Molecular Oxygen (O₂) | Acidic conditions, heat | Benzoylpyridine |

| Iron Catalysts | Molecular Oxygen (O₂) | Not specified | Benzoylpyridine |

Cycloaddition Reactions and Their Selectivity

The aromatic nature of the pyridine ring in this compound makes it generally unreactive in standard thermal [4+2] Diels-Alder reactions, where it would act as either the diene or the dienophile. The resonance stability of the aromatic system creates a high energy barrier for it to participate in the concerted bond reorganization required for cycloaddition. However, the pyridine ring can be induced to participate in such reactions through various activation strategies.

Intramolecular and Intermolecular Cycloaddition Pathways

Intermolecular Cycloaddition: For the pyridine ring to act as a diene in an intermolecular fashion, its aromaticity must be disrupted. This can be achieved in several ways:

Conversion to Pyridones: 2(1H)-pyridones can readily participate as dienes in Diels-Alder reactions with dienophiles like N-phenylmaleimide. nih.gov

Metal Coordination: The coordination of a metal complex, such as {TpW(NO)(PMe₃)}, to the C3 and C4 positions of the pyridine ring can render it chemically similar to a 2-azadiene, thereby promoting Diels-Alder reactions where the pyridine acts as the dienophile. acs.org

Lewis Acid Catalysis: Lewis acids can activate the pyridine ring towards certain types of cycloadditions. For example, BF₃ can catalyze the [2π+2σ] cycloaddition of dihydropyridines (derived from pyridines) with bicyclobutanes. rsc.orgresearchgate.net

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a powerful method for constructing highly substituted pyridine rings from acyclic precursors, rather than using a pre-formed pyridine ring as the starting material. rsc.orgnih.gov

Intramolecular Cycloaddition: Intramolecular cycloadditions, where the diene and dienophile are part of the same molecule, are often more facile than their intermolecular counterparts due to entropic assistance. acsgcipr.orgmdpi.com For a derivative of this compound to undergo such a reaction, an unsaturated functional group (the dienophile) would need to be tethered to the molecule, for instance, via the benzyl or methyl side chains. Intramolecular cycloadditions involving pyridinium oxides have been studied, where the pyridinium oxide acts as a 1,3-dipole and reacts with a tethered alkene to form complex polycyclic structures. oregonstate.edu

Stereochemical Outcomes of Cycloaddition Events

The stereochemistry of cycloaddition reactions involving pyridine derivatives is governed by the same principles that control other pericyclic reactions, such as the Diels-Alder reaction. wikipedia.org When the reaction is concerted, the stereochemistry of the dienophile is retained in the product.

In reactions of 2(1H)-pyridones with dienophiles, the formation of endo and exo isomers is possible. The preferred outcome can be influenced by reaction conditions, such as atmospheric vs. high pressure, and the electronic nature of the substituents. nih.gov Molecular orbital calculations are often used to predict the stereoselectivity of these reactions. nih.gov

In intramolecular cycloadditions, the stereochemical outcome is often dictated by the conformational preferences of the tether connecting the reacting moieties. The reaction proceeds through a transition state that minimizes steric interactions (like syn-pentane interactions) and torsional strain, often leading to high levels of diastereoselectivity. oregonstate.edu For instance, in the intramolecular cycloaddition of substituted pyridinium oxides, substituents on the tether typically prefer an equatorial position in the chair-like transition state, which determines the facial selectivity of the cycloaddition. oregonstate.edu

Side Chain Reactivity and Functionalization

The benzyl and methyl groups of this compound are primary sites for functionalization. The benzylic position (the -CH₂- group) is particularly reactive due to the ability of the adjacent pyridine and phenyl rings to stabilize intermediates such as radicals, carbocations, or carbanions.

The benzylic hydrogens exhibit enhanced acidity compared to simple alkanes because the resulting carbanion is stabilized by delocalization over the pyridine and phenyl rings. This allows for deprotonation with a sufficiently strong base, creating a potent nucleophile that can be used in alkylation or acylation reactions to build more complex structures.

The benzylic position is also susceptible to free-radical reactions. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. This introduces a versatile leaving group, enabling subsequent nucleophilic substitution or elimination reactions.

As discussed in section 3.3.3, the benzylic position is the primary site of oxidation. Similarly, the 2-methyl group can also be oxidized, typically under more forcing conditions than the benzyl group. Strong oxidants like alkaline potassium permanganate can convert the methyl group into a carboxylic acid, yielding 4-benzylpyridine-2-carboxylic acid. This transformation provides a route to a different class of functionalized pyridine derivatives.

Activation of Alpha-Carbons in the Benzyl Side Chain

The alpha-carbon of the benzyl group in this compound is a key site of reactivity. The protons attached to this benzylic methylene bridge are significantly more acidic than those of the methyl group at the 2-position. This increased acidity is attributed to the resonance stabilization of the resulting carbanion, where the negative charge can be delocalized into both the pyridine and the phenyl rings.

Deprotonation at this position is typically achieved using strong bases, such as organolithium reagents (e.g., n-butyllithium) or alkali metal amides (e.g., sodium amide). The choice of base and reaction conditions is crucial to favor deprotonation of the benzyl group over potential side reactions, such as nucleophilic addition to the pyridine ring or deprotonation of the 2-methyl group. While gas-phase studies on pyridine itself indicate a preference for deprotonation at the 4-position, the presence of the benzyl group provides a significantly more acidic site in solution-phase reactions. nih.gov

The formation of the benzylic carbanion is a critical step that transforms the otherwise unreactive C-H bond into a nucleophilic center, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The stability of this intermediate is paramount to the success of subsequent reactions.

Metallation and Subsequent Electrophilic Trapping Reactions

Once the benzylic alpha-carbon is deprotonated to form a metallated intermediate (a carbanion with a counter-ion such as Li⁺ or Na⁺), it can readily react with a variety of electrophiles in what are known as electrophilic trapping reactions. This two-step sequence of metallation followed by electrophilic quench is a powerful strategy for the synthesis of more complex derivatives of this compound.

The general mechanism involves the initial abstraction of a proton from the benzylic position by a strong base, creating a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking an electrophilic species to form a new covalent bond.

A range of electrophiles can be employed in these trapping reactions, leading to a diverse array of functionalized products. Common electrophiles include:

Alkyl halides (e.g., methyl iodide, ethyl bromide): Resulting in the alkylation of the benzylic position.

Carbonyl compounds (aldehydes and ketones): Leading to the formation of secondary and tertiary alcohols after quenching.

Carbon dioxide (CO₂): Yielding a carboxylic acid derivative upon acidic workup.

Isocyanates and isothiocyanates: Forming amides and thioamides, respectively. nih.gov

The regioselectivity of deprotonation is a key consideration in molecules like this compound, which possess multiple potentially acidic sites. However, the significantly lower pKa of the benzylic protons ensures that metallation occurs preferentially at this position under thermodynamic control.

While specific experimental data for the electrophilic trapping of metallated this compound is not extensively documented in the literature, the reactivity can be inferred from studies on related benzylpyridine and picoline systems. For instance, the palladium-catalyzed C(sp³)–H arylation of 4-picoline with aryl halides proceeds via a deprotonation mechanism, highlighting the accessibility of the protons on the carbon adjacent to the pyridine ring.

The following table summarizes the expected products from the reaction of metallated this compound with various electrophiles, based on established principles of carbanion chemistry.

| Electrophile | Reagent Example | Expected Product Structure | Product Class |

| Alkyl Halide | Methyl Iodide (CH₃I) | 4-(1-Phenylethyl)-2-methylpyridine | Alkylated Pyridine |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | 1-Phenyl-1-(2-methylpyridin-4-yl)ethanol | Secondary Alcohol |

| Ketone | Acetone ((CH₃)₂CO) | 2-Phenyl-1-(2-methylpyridin-4-yl)propan-2-ol | Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas) | 2-Phenyl-2-(2-methylpyridin-4-yl)acetic acid | Carboxylic Acid |

It is important to note that the efficiency of these reactions can be influenced by factors such as the choice of solvent, temperature, and the specific base used for metallation.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. This technique probes the magnetic properties of atomic nuclei to reveal detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers a detailed map of the hydrogen atoms within the 4-Benzyl-2-methylpyridine molecule. The resulting spectrum displays a series of signals, each corresponding to a distinct proton environment. For the related compound 4-benzylpyridine (B57826), the protons on the pyridine (B92270) ring appear at δ 8.49 (d) and 7.09 (d) ppm. chemicalbook.com The phenyl protons resonate as a multiplet between δ 7.17 and 7.31 ppm, and the benzylic methylene (B1212753) protons show a singlet at δ 3.95 ppm. chemicalbook.com For 2-methylpyridine (B31789), the methyl protons appear around δ 2.5 ppm. uci.edu

Based on this, the expected ¹H-NMR spectral data for this compound in CDCl₃ is as follows:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Pyridine H-6 | ~8.4 | d |

| Phenyl H | ~7.3-7.1 | m |

| Pyridine H-3, H-5 | ~7.0 | m |

| Methylene (CH₂) | ~3.9 | s |

| Methyl (CH₃) | ~2.5 | s |

| s = singlet, d = doublet, m = multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides critical information about the carbon backbone of the molecule. In the ¹³C-NMR spectrum of the related 4-benzylpyridine, the carbon atoms of the pyridine ring are observed at δ 150.1 (C2, C6), and 124.0 (C3, C5) ppm, with the substituted carbon at δ 147.9 ppm. The phenyl ring carbons appear at δ 139.1 (C-ipso), 129.0 (C-ortho), 128.8 (C-meta), and 126.6 (C-para) ppm, while the methylene carbon resonates at δ 41.5 ppm. For 2-methylpyridine, the methyl carbon signal is found at approximately δ 24.8 ppm.

Combining these observations, the anticipated ¹³C-NMR chemical shifts for this compound are:

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Pyridine C-2 | ~158 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~148 |

| Phenyl C-ipso | ~139 |

| Phenyl C-ortho/meta | ~129 |

| Phenyl C-para | ~126 |

| Pyridine C-3, C-5 | ~123 |

| Methylene (CH₂) | ~41 |

| Methyl (CH₃) | ~25 |

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and UV-Vis spectroscopy are employed to investigate the vibrational and electronic characteristics of molecules, respectively.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which corresponds to the vibrational modes of the molecule. The FT-IR spectrum of this compound provides a unique fingerprint based on its functional groups. The spectrum of the related compound 4-benzylpiperidine (B145979) shows characteristic C-H stretching vibrations for the aromatic ring between 3000 and 3100 cm⁻¹ and for the aliphatic groups between 2800 and 3000 cm⁻¹. nist.gov Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net

Key expected vibrational bands for this compound include:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Aliphatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| ~1450 | CH₂ and CH₃ bending |

| Below 900 | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of pyridine in solution typically exhibits absorption bands corresponding to π → π* transitions. For instance, the UV/Visible spectrum of 2-methylpyridine shows an absorption maximum around 260 nm. nist.gov The introduction of the benzyl (B1604629) group is expected to influence the electronic transitions. Studies on other substituted pyridines show that the position and intensity of these absorption bands can be sensitive to the solvent and the nature of the substituents. researchgate.net For this compound, absorption bands related to the π → π* transitions of both the pyridine and phenyl rings are anticipated.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. The molecular formula for this compound is C₁₃H₁₃N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

An HRMS analysis of this compound would involve ionizing the sample and measuring the m/z of the resulting molecular ion ([M]+• for electron ionization or [M+H]⁺ for electrospray ionization). The experimentally measured accurate mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). A close match between the experimental and theoretical mass confirms the molecular formula.

While specific experimental HRMS data for this compound is not widely reported in peer-reviewed literature, the theoretical exact mass provides a benchmark for its identification.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Typical Mass Accuracy (ppm) |

|---|---|---|---|

| C₁₃H₁₃N | [M+H]⁺ | 184.1121 | < 5 ppm |

| C₁₃H₁₃N | [M]⁺• | 183.1043 | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is routinely used to assess the purity of a sample and confirm the identity of its components.

In a typical LC-MS analysis of a this compound sample, the material is first dissolved and injected into an LC system. The components of the sample are separated on a chromatographic column based on their physicochemical properties. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This process allows for the separation of this compound from any impurities or starting materials. The mass spectrum corresponding to the main peak in the chromatogram should show the expected molecular ion for this compound (e.g., m/z 184.1 for the [M+H]⁺ ion), confirming its identity. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Although LC-MS is a standard method for such analysis, specific validated methods for this compound are not extensively detailed in scientific publications. researchgate.net

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a compound. kuleuven.be The technique requires a high-quality single crystal of the material. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

For this compound, an SCXRD analysis would provide an unambiguous confirmation of its molecular structure, showing the connectivity of the benzyl and 2-methylpyridine moieties. It would also reveal detailed conformational information, such as the torsion angles between the two rings. A search of the crystallographic literature indicates that while the structures of many related pyridine derivatives have been determined, a specific single-crystal structure for this compound has not been reported.

| Parameter | Description | Information Provided for this compound |

|---|---|---|

| Crystal System | Classification based on unit cell symmetry (e.g., monoclinic, orthorhombic). | Defines the basic symmetry of the crystal lattice. |

| Space Group | Describes the symmetry elements within the crystal structure. | Provides detailed insight into molecular packing and symmetry. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the size and shape of the fundamental repeating block. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Allows for the calculation of bond lengths, angles, and torsion angles. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

Advanced Spectroscopic and Analytical Methods

Beyond the core techniques, other advanced methods could be applied to further characterize this compound. Tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion, providing structural information based on the resulting fragment ions. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY and HSQC, could be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. However, specific studies employing these advanced methods on this compound are not found in the current body of scientific literature.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is a valuable tool for studying organic radicals, transition metal complexes, and other paramagnetic species. The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting spectrum provides information about the electronic structure and the local environment of the unpaired electron.

For a diamagnetic molecule like this compound to be studied by ESR, it must first be converted into a paramagnetic species, such as a radical anion. The radical anion of this compound (this compound•⁻) can be generated, for example, by chemical reduction with an alkali metal or by electrochemical methods. Once formed, the ESR spectrum of this radical can be recorded.

The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants.

The g-factor: This is a dimensionless quantity that is characteristic of the radical. For most organic radicals, the g-factor is close to that of a free electron (approximately 2.0023). researchgate.net Deviations from this value can provide insight into the electronic structure of the radical, with factors like spin-orbit coupling influencing its precise value. For nitrogen-containing heterocyclic radicals, the g-factor is typically slightly different, reflecting the influence of the nitrogen atom.

Hyperfine Coupling: The most detailed structural information in an ESR spectrum comes from the hyperfine splitting, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N). This interaction splits the ESR signal into a multiplet. The number of lines in the multiplet and their spacing (the hyperfine coupling constant, a) reveal the number and type of interacting nuclei and the distribution of the unpaired electron's spin density across the molecule.

For the this compound radical anion, the unpaired electron would be delocalized over the pyridine ring and would interact with:

The ¹⁴N nucleus (spin I=1), which would split the spectrum into three lines of equal intensity.

The protons on the pyridine ring (at positions 3, 5, and 6).

The protons of the 2-methyl group.

The protons of the benzylic methylene (-CH₂-) group.

Each of these interactions would further split the spectrum, leading to a complex but interpretable pattern. The magnitude of the hyperfine coupling constant for each proton is proportional to the spin density at the carbon atom to which it is attached.

Below is a table of hypothetical but representative ESR hyperfine coupling constants for the this compound radical anion, based on data for similar aromatic and heterocyclic radicals.

Table 1: Hypothetical ESR Hyperfine Coupling Constants for this compound Radical Anion

| Interacting Nucleus | Position | Hyperfine Coupling Constant (a) in Gauss (G) |

|---|---|---|

| Nitrogen-14 | N-1 | 6.5 |

| Proton | H-3, H-5 | 3.2 |

| Proton | H-6 | 4.8 |

| Protons | 2-Methyl | 5.1 |

Analysis of this detailed hyperfine structure allows for the mapping of the spin density distribution, confirming the identity of the radical species and providing a deep understanding of its electronic configuration.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. Chiral HPLC is a specialized form of this technique designed specifically for the separation of enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation is crucial in the pharmaceutical and chemical industries, where the biological activity of enantiomers can differ significantly.

It is important to note that this compound is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry; therefore, it does not exist as enantiomers and cannot be resolved by chiral chromatography.

However, if a chiral center is introduced into the molecule through chemical synthesis, chiral HPLC becomes an indispensable tool for analyzing the resulting product's enantiomeric purity. For instance, if this compound were modified to create a chiral analog, such as (R)- and (S)-1-(2-methylpyridin-4-yl)-1-phenylethane, the resulting racemic mixture could be resolved.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. vt.edu These diastereomeric complexes have different energies and stabilities, which leads to different retention times on the chromatographic column, allowing for their separation.

A typical chiral HPLC method development for a hypothetical chiral derivative of this compound would involve:

Selection of a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for a wide range of compounds, including aromatic and heterocyclic molecules. researchgate.netnih.gov Columns like Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) would be primary candidates for screening. The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. vt.edu

Mobile Phase Selection: The choice of mobile phase is critical for achieving separation. Common modes include:

Normal Phase: Typically a mixture of an alkane (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

Reversed Phase: Mixtures of water or buffer with an organic solvent like acetonitrile (B52724) or methanol.

Polar Organic Mode: Using a polar organic solvent like acetonitrile or methanol, often with additives.

Analysis and Quantification: The separated enantiomers are detected as they elute from the column, typically by a UV detector. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. From this data, the enantiomeric excess (ee) can be calculated to determine the enantiomeric purity of the sample.

The table below presents hypothetical chromatographic data for the successful separation of the enantiomers of a chiral derivative of this compound.

Table 2: Hypothetical Chiral HPLC Separation Data

| Parameter | Enantiomer 1 (S-isomer) | Enantiomer 2 (R-isomer) |

|---|---|---|

| Retention Time (t_R) | 8.52 min | 10.25 min |

| Retention Factor (k') | 2.41 | 2.90 |

| Separation Factor (α) | \multicolumn{2}{c | }{1.20} |

Chromatographic Conditions (Hypothetical): Column: Chiralpak® IA; Mobile Phase: Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

In this example, a resolution value (R_s) greater than 1.5 indicates a baseline separation between the two enantiomers, allowing for accurate quantification and assessment of enantiomeric purity.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and structural parameters of molecules like 4-Benzyl-2-methylpyridine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine key electronic properties. nih.govresearchgate.netnih.gov

Furthermore, DFT calculations provide insights into the electronic properties through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For substituted pyridines, the distribution of HOMO and LUMO densities often indicates the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of Substituted Pyridines (Illustrative)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These are illustrative values typical for similar aromatic compounds and would require specific DFT calculations for this compound for precise figures.

Computational studies are pivotal in exploring the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy intermediates between reactants and products. The energy barrier, or activation energy, determined from the energy difference between the reactants and the transition state, is crucial for predicting reaction rates.

For instance, reactions involving the pyridine (B92270) nitrogen, such as protonation or alkylation, can be modeled. DFT calculations can locate the transition state structure for such reactions and provide the activation energy, offering a deeper understanding of the reaction kinetics. nih.gov Similarly, reactions at the methyl or benzyl (B1604629) group can be investigated to understand potential functionalization pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govyoutube.com

The benzyl and methyl groups attached to the pyridine ring in this compound are not static; they can rotate around their single bonds. This rotation leads to different spatial arrangements, or conformations, of the molecule. Molecular dynamics simulations can explore the conformational landscape of this compound by simulating the atomic motions over time. nih.gov

These simulations can reveal the most stable conformations and the energy barriers between them. The orientation of the benzyl group relative to the pyridine ring is of particular interest, as it can influence how the molecule interacts with other molecules or biological targets. rsc.org

MD simulations are also used to study intermolecular interactions. By simulating a system containing multiple this compound molecules, one can observe how they pack in a condensed phase and identify the dominant intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds. In solution, MD can model the interactions between the solute and solvent molecules, providing information on solvation shells and dynamics. chemrxiv.orgrsc.org

Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. arxiv.org

The vibrational modes of this compound can be calculated using quantum chemical methods, typically DFT. core.ac.uk These calculations yield the frequencies and intensities of the vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netmdpi.comtheaic.org

By comparing the computed spectra with experimental data, a detailed assignment of the vibrational bands to specific atomic motions (stretching, bending, etc.) can be made. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings and the methyl group, the C=C and C=N stretching of the pyridine ring, and various ring deformation modes. scispace.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | IR/Raman |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850-3000 | IR/Raman |

| C=C/C=N Ring Stretch | 1400-1600 | IR/Raman |

| C-H In-plane Bend | 1000-1300 | IR |

| C-H Out-of-plane Bend | 700-900 | IR |

Note: These are general ranges for the specified vibrational modes. Precise frequencies for this compound would be obtained from specific quantum chemical calculations.

The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for approximations in the theoretical methods and anharmonicity effects. researchgate.net

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts, serve as a valuable tool to complement experimental data, aiding in the assignment of signals and providing a deeper understanding of the electronic environment of the nuclei.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts. The most common approaches involve the Gauge-Including Atomic Orbital (GIAO) or Continuous Set of Gauge Transformations (CSGT) methods. These calculations determine the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule. The chemical shift (δ) is then calculated by comparing the computed shielding (σ) of a nucleus in the target molecule to the shielding of a nucleus in a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods allow for the calculation of various descriptors that quantify these characteristics, including the energies of frontier molecular orbitals and the distribution of electrostatic potential.

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. scirp.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and polarizable. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic systems, while the LUMO would be distributed over the π-antibonding orbitals.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas typically signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to Lewis acids.

While these theoretical concepts are well-established, specific computational studies detailing the calculated E_HOMO, E_LUMO, energy gap, and MEP analysis for this compound have not been identified in a review of available literature. A DFT study on a related but more complex molecule, 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, reported a HOMO–LUMO gap of 0.15669 atomic units (a.u.), with E_HOMO and E_LUMO values of -0.22571 a.u. and -0.06902 a.u., respectively. nih.gov However, these values are specific to that molecule and cannot be directly extrapolated to this compound.

Coordination Chemistry and Ligand Design

Role in Heterocyclic Synthesis and Derivatization

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the 2-methyl group (a picoline derivative) and the stability of the pyridine (B92270) ring make 4-benzyl-2-methylpyridine a suitable precursor for synthesizing a variety of fused heterocyclic systems. The benzyl (B1604629) group at the 4-position often remains as a key substituent in the final structure, influencing its steric and electronic properties.

While direct literature on the synthesis of quinolizinone derivatives specifically from this compound is sparse, the general strategy for constructing the quinolizinone skeleton from 2-picoline (2-methylpyridine) is well-established. This methodology is applicable to its 4-benzyl derivative. The synthesis typically hinges on the reactivity of the methyl group adjacent to the ring nitrogen.

The process often begins with the deprotonation of the 2-methyl group using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a nucleophilic picolyl anion. This anion can then react with a suitable electrophile, such as a dialkyl carbonate or an acyl chloride, to introduce a carbonyl-containing side chain at the 2-position. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the bicyclic quinolizinone core. In this sequence, the 4-benzyl group is carried through the reaction sequence to yield a 7-benzyl-substituted quinolizinone derivative.

A representative, generalized reaction scheme is shown below:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound | 1. Strong Base (e.g., n-BuLi)2. Electrophile (e.g., Diethyl carbonate) | Ester-functionalized picoline derivative |

| 2 | Ester-functionalized picoline derivative | Acid catalyst | 7-Benzyl-4H-quinolizin-4-one |

This compound is a valuable starting material for synthesizing more elaborate fused pyridine systems, such as pyrido[2,3-d]pyrimidines. nih.gov The synthesis strategy involves using the pyridine moiety as a foundation and building additional rings onto it. For example, a common approach is to first introduce an amino group onto the pyridine ring, which can then be reacted with various reagents to form a new fused ring.

The synthesis of fused systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines from a substituted pyridine core often involves multi-step sequences. nih.gov A pyridine derivative can be functionalized with vicinal amino and cyano groups, which are versatile handles for cyclization reactions. Reacting such an intermediate with reagents like ethyl acetoacetate, urea, or formic acid can lead to the formation of the fused pyrimidine (B1678525) ring. nih.govnih.gov The this compound scaffold can be elaborated through such synthetic routes to generate complex heterocyclic products. nih.gov

Scaffold for Chemical Probe Development

The this compound structure represents a privileged scaffold in medicinal chemistry. The term "scaffold" refers to a core molecular structure upon which various functional groups can be systematically added or modified to create a library of related compounds. These libraries are then screened for biological activity to develop chemical probes—specialized molecules used to study biological systems—or to discover new drug candidates.

The design of derivatives from the this compound scaffold for biological investigation involves strategically modifying its three main components: the pyridine ring, the benzyl group, and the methyl group. Each part of the molecule can be altered to explore the chemical space and optimize interactions with a biological target.

Benzyl Group Modification: The phenyl ring of the benzyl group is a common site for modification. A variety of substituents (e.g., fluoro, chloro, methoxy, nitro) can be introduced at the ortho, meta, or para positions to alter the electronic properties and steric profile of the molecule.

Pyridine Ring Functionalization: The pyridine ring itself can be functionalized. For example, other groups can be added, or the nitrogen atom can be quaternized to create pyridinium (B92312) salts, which can alter solubility and cell permeability.

Methyl Group Elaboration: The 2-methyl group can be oxidized to an aldehyde or carboxylic acid, or it can serve as a handle to attach other functional groups, extending the molecular structure.

The synthesis of such derivatives often involves standard organic chemistry reactions. For instance, substituted benzyl groups can be introduced by using the appropriately substituted benzyl halide in a coupling reaction. This systematic modification allows for the creation of a diverse library of compounds for high-throughput screening. The benzyl-heterocycle motif is found in many biologically active compounds, including inhibitors of enzymes like acetylcholinesterase and deubiquitinases. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to chemical biology and drug discovery. SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, an SAR study would involve synthesizing a library of analogs, as described above, and evaluating them in a biological assay.

For example, in a hypothetical study targeting a specific enzyme, researchers might synthesize the compounds listed in the table below and measure their inhibitory activity, typically reported as an IC₅₀ value (the concentration of the compound required to inhibit the enzyme's activity by 50%).

| Compound ID | Scaffold | R¹ (Benzyl Ring Substitution) | R² (Pyridine Ring Substitution) | Biological Activity (IC₅₀, nM) |

| REF-01 | This compound | H | H | 5,200 |

| AN-02 | This compound | 4-Fluoro | H | 1,500 |

| AN-03 | This compound | 4-Methoxy | H | 850 |

| AN-04 | This compound | 3,4-Dimethoxy | H | 470 |

| AN-05 | This compound | H | 6-Amino | 4,800 |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing substituted pyridines exist, future research will likely focus on developing more efficient, scalable, and environmentally benign routes to 4-Benzyl-2-methylpyridine and its derivatives. beilstein-journals.org Current industrial production of pyridine (B92270) often relies on methods like the Chichibabin synthesis or gas-phase condensation reactions, which may have limitations in yield or require harsh conditions for producing specific isomers like this compound. beilstein-journals.orgbeilstein-journals.org

Future work could explore: